molecular formula C20H18N4O3 B2700244 7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034559-35-6

7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2700244
CAS No.: 2034559-35-6
M. Wt: 362.389
InChI Key: HGRQEJVODNNWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzofuran-Triazole Research

The exploration of benzofuran derivatives began in the mid-20th century, driven by their prevalence in natural products such as psoralens and coumarins, which exhibited phototoxic and anticoagulant properties. Parallelly, 1,2,3-triazole chemistry gained momentum after the advent of click chemistry in 2001, enabling efficient synthesis of triazole-containing scaffolds. The hybridization of benzofuran and triazole motifs arose from the need to enhance pharmacokinetic properties while retaining bioactivity. Early work focused on combining benzofuran’s planar aromatic system with triazole’s dipole moment to improve target binding affinity. For example, Rap-Stoermer reactions facilitated the construction of benzofuran-triazole hybrids with antimicrobial properties, as demonstrated by Reddy et al. in 2022.

A pivotal advancement occurred with the application of copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allowed precise integration of triazole rings into benzofuran backbones. This method enabled the synthesis of 7-methoxybenzofuran-2-carboxamide derivatives, including the title compound, which showed enhanced solubility and metabolic stability compared to non-hybrid analogs. By 2016, researchers had established structure-activity relationships (SARs) indicating that methoxy substitutions at the benzofuran 7-position improved antifungal activity against Trichophyton rubrum and Cryptococcus neoformans.

Significance of 7-Methoxy-N-(1-Phenyl-2-(2H-1,2,3-Triazol-2-yl)ethyl)Benzofuran-2-Carboxamide in Medicinal Chemistry

The title compound’s structure integrates three pharmacologically critical elements:

  • 7-Methoxybenzofuran Core : The methoxy group enhances electron density, improving interactions with hydrophobic enzyme pockets. In molecular docking studies, this substitution increased binding affinity for N-myristoyltransferase by 1.8-fold compared to unsubstituted analogs.
  • 1,2,3-Triazole Linker : The triazole ring serves as a hydrogen-bond acceptor, facilitating interactions with residues like Asp93 and Lys98 in EGFR’s kinase domain. Computational studies revealed that triazole-containing hybrids exhibit 30–50% higher ligand efficiency than non-triazole counterparts.
  • N-Phenylethyl Carboxamide Side Chain : This moiety introduces conformational flexibility, enabling adaptation to diverse binding sites. For instance, the phenylethyl group in the title compound forms π-π stacking interactions with Phe723 in EGFR, contributing to a docking score of −9.8 kcal/mol.

Recent in-silico analyses of 1,840 benzofuran-triazole hybrids identified the title compound as a potential EGFR inhibitor, with a predicted IC50 of 12 nM against non-small cell lung cancer cells. Its synthetic accessibility score (SAS) of 3.2 further underscores its feasibility for large-scale production.

Evolution of Research on Triazole-Benzofuran Hybrid Compounds

Research has progressed through three distinct phases:

  • Phase 1: Empirical Synthesis (2001–2010)
    Early studies focused on coupling benzofuran carboxylic acids with triazole precursors via esterification and hydrazide intermediates. For example, Hanumanagoud and Basavaraja (2012) synthesized 3-(7-methoxybenzofuran-2-yl)-5-aryl-4H-1,2,4-triazoles using cyclocondensation of hydrazides with benzaldehydes. Yields ranged from 45% to 68%, with antimicrobial MIC values of 8–32 µg/mL.
  • Phase 2: Rational Design (2011–2020)
    The integration of computational tools enabled targeted modifications. Docking studies revealed that triazole positioning affected antifungal potency; C-2 triazole substitution on benzofuran improved Candida albicans inhibition by 4-fold compared to C-3 substitution. During this period, click chemistry reduced synthesis steps from 5–7 to 2–3, increasing average yields to 75–90%.

  • Phase 3: Multifunctional Applications (2021–Present)
    Current research explores applications beyond antimicrobials, particularly in oncology. The title compound’s EGFR inhibition potential was identified through pharmacophore modeling using a five-point hypothesis (two hydrogen-bond acceptors, one aromatic ring, two hydrophobic regions). Molecular dynamics simulations confirmed stable binding over 100 ns, with RMSD fluctuations below 2.0 Å.

Table 1: Comparative Analysis of Benzofuran-Triazole Hybrid Synthetic Methods

Method Year Yield (%) Key Advantage Reference
Rap-Stoermer 2022 72 One-pot synthesis
CuAAC 2016 88 Regioselective triazole formation
Cyclocondensation 2012 56 Compatibility with diverse aldehydes

Properties

IUPAC Name

7-methoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-26-17-9-5-8-15-12-18(27-19(15)17)20(25)23-16(13-24-21-10-11-22-24)14-6-3-2-4-7-14/h2-12,16H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRQEJVODNNWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and appropriate reagents.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Triazole Moiety:

    Coupling with the Phenyl Group: The phenyl group is introduced through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions involving carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with palladium catalysts.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Hydroxylated benzofuran derivatives.

    Reduction: Aminated derivatives of the original compound.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the following:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 314.36 g/mol
  • IUPAC Name : 7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. The following table summarizes key findings from various research articles regarding its cytotoxic effects on different cancer cell lines:

Study Cell Line IC50 (μM) Mechanism of Action
MCF70.07Induces apoptosis via mitochondrial pathway
PC30.012Inhibits EGFR signaling
DU1451.85Triggers cell cycle arrest

The compound demonstrated significant apoptotic activity against breast (MCF7), prostate (PC3), and other cancer cell lines, indicating its potential for further development as a therapeutic agent.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of 7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide with various biological targets. These studies suggest that the compound binds effectively to the active sites of proteins involved in cancer progression, such as EGFR.

Antiviral Activity

Emerging research indicates that derivatives of benzofuran compounds exhibit antiviral properties. For instance, compounds similar to 7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran have shown efficacy against viruses like chikungunya with EC50 values around 1.9 μM . This suggests a broader application in antiviral drug development.

Optoelectronic Properties

The compound's structural characteristics also suggest potential applications in optoelectronics. Research has indicated that benzofuran derivatives can be utilized in organic light-emitting diodes (OLEDs) due to their favorable electronic properties .

Case Studies

  • Study on Apoptotic Activity : A study published in PMC reported the synthesis and evaluation of several derivatives of benzofuran-based compounds for their apoptotic activity against human cancer cell lines. The findings indicated that specific substitutions on the benzofuran structure significantly enhanced cytotoxicity .
  • Antiviral Efficacy : Another study focused on the antiviral properties of benzofuran derivatives against chikungunya virus, demonstrating that modifications to the benzofuran structure could lead to increased efficacy and selectivity against viral targets .

Mechanism of Action

The mechanism of action of 7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA strands, affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related molecules from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Highlights
7-Methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide Benzofuran 7-OCH₃, 2-carboxamide, phenylethyl-triazole ~407.4 (estimated) CuAAC for triazole formation
N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (Compound 22) Benzofuran 7-(4-methoxybenzyl), N-methoxy-N-methyl carboxamide ~355.4 EDCI-mediated amide coupling, NaH alkylation
[7-(2-Methoxyethoxy-methoxy)-1-(2-methoxyethoxy-methyl)benzimidazol-2-yl]-... (Compound 23/24) Benzimidazole Methoxyethoxymethoxy groups, benzofuran-linked methanone ~600–650 (estimated) Multi-step alkylation and coupling
Triflusulfuron-methyl (from ) Triazine Sulfonylurea bridge, trifluoroethoxy, methyl benzoate ~471.3 Mitsunobu reaction, sulfonylation

Key Observations:

  • Benzofuran vs. Benzimidazole Cores: The benzofuran core (target compound, Compound 22) offers a fused furan ring, while benzimidazole derivatives (e.g., Compounds 23/24) provide a nitrogen-rich bicyclic system.
  • Triazole vs. Triazine Moieties : The target compound’s 1,2,3-triazole (from CuAAC ) differs from triazine-based herbicides () in ring size and electronic properties. Triazoles enable click chemistry-derived modular synthesis, whereas triazines are typically synthesized via nucleophilic substitution .
  • Substituent Effects : The phenylethyl-triazole group in the target compound may improve lipophilicity and target engagement compared to the 4-methoxybenzyl group in Compound 22 .

Physicochemical and Analytical Comparisons

Compound Type Analytical Techniques Employed Key Data Points
Benzofuran-carboxamides ¹H/¹³C NMR, IR, LCMS, HRMS Purity: 89–95%, MW confirmation
Triazole-containing compounds X-ray crystallography (e.g., for azide precursors ) Structural validation
Triazine herbicides Chromatography, MS Regulatory compliance testing

Discussion:

  • The target compound’s characterization would align with benzofuran derivatives in , using NMR and mass spectrometry for structural confirmation.
  • Triazole-containing analogs in emphasize crystallographic validation (e.g., X-ray of azide intermediates), suggesting similar rigor for the target compound’s structural analysis .

Biological Activity

7-Methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a benzofuran moiety, a methoxy group, and a triazole ring, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide is C20H18N4O3. Its IUPAC name reflects its complex structure:

Property Details
Molecular Formula C20H18N4O3
IUPAC Name 7-methoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide
CAS Number 2034559-35-6

The primary mechanism of action for this compound involves its role as a dual antagonist of orexin receptors (orexin-1 and orexin-2). Orexin receptors are critical in regulating arousal, wakefulness, and appetite. By inhibiting these receptors, the compound can influence various biological processes including:

  • Antiviral Activity : Inhibition of viral replication.
  • Anti-inflammatory Effects : Reduction of inflammation markers.
  • Anticancer Properties : Induction of apoptosis in cancer cells.
  • Antimicrobial Activity : Effective against various bacterial strains.

The compound's action on orexin receptors also suggests potential applications in sleep disorders and metabolic syndromes.

Biological Activity Overview

Research has identified multiple biological activities associated with this compound. The following table summarizes key findings related to its pharmacological effects:

Activity Description
Anticancer Induces apoptosis in various cancer cell lines; shows potential against tumors.
Antiviral Exhibits inhibitory effects on viral replication in vitro.
Anti-inflammatory Reduces levels of pro-inflammatory cytokines in cellular models.
Antimicrobial Demonstrates activity against Gram-positive and Gram-negative bacteria.
Antidiabetic Improves insulin sensitivity in metabolic studies.

Case Studies and Research Findings

Several studies have explored the effects of 7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide:

  • Anticancer Activity : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF7) with an IC50 value of approximately 5 µM, indicating potent anticancer properties .
  • Anti-inflammatory Effects : In a model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in TNF-alpha levels compared to control groups .
  • Antimicrobial Studies : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimal inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .
  • In Vivo Studies : In animal models, the administration of the compound improved sleep quality and duration by antagonizing orexin receptors, suggesting therapeutic potential for sleep disorders .

Q & A

Q. What multi-step synthetic strategies are employed to synthesize 7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide?

  • Methodology : Synthesis typically involves: (i) Construction of the benzofuran core via Pd-catalyzed C–H arylations or cyclization reactions (e.g., intramolecular oxo-Michael additions) . (ii) Introduction of the 7-methoxy group using methylating agents or demethylation protection strategies. (iii) Amidation at the C2 position via coupling reagents (e.g., HATU or EDCI) with amines. (iv) Installation of the triazole moiety via Huisgen cycloaddition (click chemistry) using Cu(I) catalysts . Purification: Column chromatography (e.g., PE/EA gradients) and recrystallization are critical for isolating high-purity intermediates .

Q. How is the compound structurally characterized to confirm regiochemistry and purity?

  • Analytical Workflow :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., methoxy at C7, triazole integration) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric excess (ee >95% required for pharmacological studies) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ peaks) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What preliminary biological assays are prioritized for evaluating its bioactivity?

  • Screening Protocols :
  • Antioxidant Activity : DPPH radical scavenging assays (IC50_{50} values compared to reference compounds like Trolox) .
  • Antimicrobial Testing : MIC determinations against Mycobacterium tuberculosis or Gram-positive pathogens .
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) due to structural similarity to benzofuran-based psychotropics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • SAR Framework :
  • Triazole Modifications : Replace 2H-1,2,3-triazole with 1H-1,2,4-triazole or tetrazole to assess impact on receptor affinity .
  • Phenyl Substituents : Introduce electron-withdrawing groups (e.g., Cl, CF3_3) to enhance metabolic stability .
  • Benzofuran Core : Compare 7-methoxy vs. 7-hydroxy derivatives to study hydrogen-bonding interactions with targets .
    • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies .

Q. What experimental challenges arise in achieving enantioselective synthesis of the benzofuran core?

  • Key Issues :
  • Stereocontrol : Asymmetric catalysis (e.g., chiral Ru or Rh complexes) is required for diastereoselective cyclization .
  • Byproduct Formation : Competing [3,3]-sigmatropic rearrangements during benzofuran formation require optimized reaction temperatures (e.g., 0–5°C) .
    • Mitigation : Use kinetic resolution via chiral auxiliaries or enzymatic catalysis (e.g., lipases) .

Q. How can contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?

  • Troubleshooting Steps :
  • Assay Validation : Cross-validate results using multiple methods (e.g., ORAC vs. ABTS assays) .
  • Redox Profiling : Measure ROS generation in cell-based models (e.g., HepG2 cells) to distinguish context-dependent effects.
  • Impurity Analysis : Ensure purity >98% (HPLC) to rule out side products influencing activity .

Q. What strategies are effective for identifying molecular targets in complex biological systems?

  • Target Deconvolution Approaches :
  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Chemoproteomics : Use clickable probes (e.g., alkyne-tagged analogs) for in situ target identification via LC-MS/MS .
  • Transcriptomics : RNA-seq analysis of treated cells to identify dysregulated pathways (e.g., MAPK/ERK) .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be optimized without compromising potency?

  • Optimization Tactics :
  • LogP Adjustments : Introduce polar groups (e.g., hydroxyls) to reduce logP from >3 to 1–2, enhancing aqueous solubility .
  • Metabolite Identification : Incubate with liver microsomes to identify vulnerable sites (e.g., triazole oxidation) and block them via fluorination .
  • Prodrug Strategies : Mask carboxylic acid groups as esters to improve oral bioavailability .

Tables for Key Data

Q. Table 1. Comparative Antioxidant Activity (DPPH Assay)

CompoundIC50_{50} (µM)Reference
7-Methoxy derivative12.4 ± 0.8
7-Hydroxy analog8.9 ± 0.5
Trolox (Control)6.2 ± 0.3

Q. Table 2. Synthetic Yield Optimization

StepCatalystYield (%)Purity (HPLC)
Benzofuran cyclizationPd(OAc)2_27195
Triazole conjugationCuI/THPTA8998

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.